Cas no 868146-35-4 (1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane)

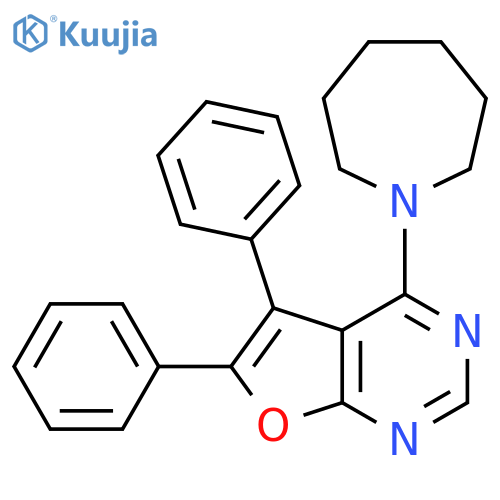

868146-35-4 structure

商品名:1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane

CAS番号:868146-35-4

MF:C24H23N3O

メガワット:369.458925485611

CID:6437344

1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane 化学的及び物理的性質

名前と識別子

-

- 1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane

- 4-(azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine

-

- インチ: 1S/C24H23N3O/c1-2-10-16-27(15-9-1)23-21-20(18-11-5-3-6-12-18)22(19-13-7-4-8-14-19)28-24(21)26-17-25-23/h3-8,11-14,17H,1-2,9-10,15-16H2

- InChIKey: KFVDXTJVYGNGBK-UHFFFAOYSA-N

- ほほえんだ: C1N=C(N2CCCCCC2)C2C(C3=CC=CC=C3)=C(C3=CC=CC=C3)OC=2N=1

1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1684-0508-3mg |

1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |

868146-35-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1684-0508-1mg |

1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |

868146-35-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1684-0508-4mg |

1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |

868146-35-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1684-0508-5mg |

1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |

868146-35-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1684-0508-2mg |

1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |

868146-35-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1684-0508-5μmol |

1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |

868146-35-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1684-0508-2μmol |

1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |

868146-35-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

868146-35-4 (1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量